Cas no 1556302-09-0 (1-Cycloheptylpiperidine-4-carbaldehyde)

1-Cycloheptylpiperidine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-Cycloheptylpiperidine-4-carbaldehyde
- Z1558228796
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- Inchi: 1S/C13H23NO/c15-11-12-7-9-14(10-8-12)13-5-3-1-2-4-6-13/h11-13H,1-10H2
- InChI Key: DWABVMILWLARHD-UHFFFAOYSA-N
- SMILES: O=CC1CCN(CC1)C1CCCCCC1
Computed Properties
- Exact Mass: 209.177964357 g/mol
- Monoisotopic Mass: 209.177964357 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3
- Molecular Weight: 209.33
- XLogP3: 2.6
1-Cycloheptylpiperidine-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5378241-1.0g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85.0% | 1.0g |
$1029.0 | 2025-03-15 | |
Enamine | EN300-5378241-5.0g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85.0% | 5.0g |
$2981.0 | 2025-03-15 | |
1PlusChem | 1P028KOZ-2.5g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85% | 2.5g |
$2552.00 | 2024-06-20 | |
1PlusChem | 1P028KOZ-50mg |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85% | 50mg |
$346.00 | 2024-06-20 | |
1PlusChem | 1P028KOZ-1g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85% | 1g |
$1334.00 | 2024-06-20 | |
Enamine | EN300-5378241-0.25g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85.0% | 0.25g |
$509.0 | 2025-03-15 | |
Enamine | EN300-5378241-0.05g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85.0% | 0.05g |
$238.0 | 2025-03-15 | |
Enamine | EN300-5378241-0.5g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85.0% | 0.5g |
$803.0 | 2025-03-15 | |
Enamine | EN300-5378241-2.5g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85.0% | 2.5g |
$2014.0 | 2025-03-15 | |
Enamine | EN300-5378241-10.0g |
1-cycloheptylpiperidine-4-carbaldehyde |
1556302-09-0 | 85.0% | 10.0g |
$4421.0 | 2025-03-15 |
1-Cycloheptylpiperidine-4-carbaldehyde Related Literature
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
Additional information on 1-Cycloheptylpiperidine-4-carbaldehyde
Chemical Profile of 1-Cycloheptylpiperidine-4-carbaldehyde (CAS No. 1556302-09-0)
1-Cycloheptylpiperidine-4-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1556302-09-0, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This heterocyclic aldehyde features a cycloheptyl substituent attached to a piperidine ring, with an aldehyde functional group at the 4-position. Its unique structural framework makes it a valuable intermediate in the development of various bioactive molecules, particularly in the synthesis of drugs targeting neurological and inflammatory disorders.
The compound's molecular structure, characterized by a rigid piperidine core and an electron-deficient aldehyde group, facilitates diverse chemical transformations. These include condensation reactions with nucleophiles, such as amines and hydrazines, leading to Schiff bases and other pharmacologically relevant derivatives. The cycloheptyl moiety contributes to the molecule's lipophilicity, enhancing its solubility in organic solvents and potentially improving membrane permeability when incorporated into drug molecules.
In recent years, 1-Cycloheptylpiperidine-4-carbaldehyde has garnered attention in medicinal chemistry due to its potential applications in the design of novel therapeutic agents. Research has demonstrated its utility as a precursor in the synthesis of compounds exhibiting antimicrobial and anti-inflammatory properties. For instance, derivatives of this aldehyde have been explored for their ability to modulate enzyme activities associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
One notable area of investigation involves the use of 1-Cycloheptylpiperidine-4-carbaldehyde in the development of small-molecule inhibitors for neurological disorders. Studies have highlighted its role in generating scaffolds that interact with neurotransmitter receptors, such as serotonin and dopamine receptors. The structural flexibility provided by the cycloheptyl group allows for fine-tuning of binding affinities, making it a promising candidate for designing next-generation neuromodulators.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. It serves as a building block for constructing more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of aryl or heteroaryl groups into the piperidine ring, expanding the chemical space available for drug discovery.
Recent advancements in computational chemistry have further enhanced the utility of 1-Cycloheptylpiperidine-4-carbaldehyde. Molecular modeling studies have predicted its interactions with biological targets, providing insights into potential binding modes and pharmacokinetic properties. These predictions guide experimental design, reducing trial-and-error approaches and accelerating the discovery process.
In addition to its pharmaceutical applications, 1-Cycloheptylpiperidine-4-carbaldehyde has been explored in material science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes exhibit unique electronic properties that can be harnessed for applications in photoredox catalysis and electrochemical processes.
The synthesis of 1-Cycloheptylpiperidine-4-carbaldehyde itself presents an interesting challenge due to its structural complexity. Traditional synthetic routes involve multi-step sequences starting from commercially available precursors like cyclohexanone and piperidine derivatives. Recent innovations have focused on optimizing these pathways to improve yield and reduce environmental impact, aligning with green chemistry principles.
Industrial-scale production of this compound requires careful consideration of purification techniques to ensure high purity levels required for pharmaceutical applications. Chromatographic methods, such as flash chromatography or preparative HPLC, are commonly employed to isolate 1-Cycloheptylpiperidine-4-carbaldehyde from reaction mixtures.
The safety profile of 1-Cycloheptylpiperidine-4-carbaldehyde is another critical aspect that has been thoroughly evaluated through toxicological studies. While preliminary data suggest moderate toxicity upon acute exposure, chronic studies indicate low systemic toxicity at recommended dosages. However, further research is needed to fully characterize its long-term effects.
Regulatory considerations play a significant role in the commercialization of compounds like 1-Cycloheptylpiperidine-4-carbaldehyde. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy before clinical trials can commence.
The future prospects for 1-Cycloheptylpiperidine-4-carbaldehyde are promising, with ongoing research exploring new synthetic methodologies and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to novel drug candidates that address unmet medical needs.
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